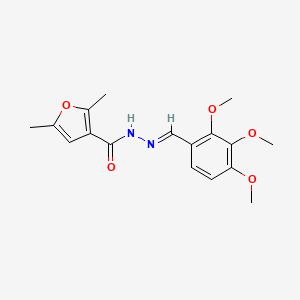![molecular formula C19H28N4O3 B5591666 8-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591666.png)
8-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C19H28N4O3 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.21614077 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing substituted 3,9-diazaspiro[5.5]undecanes via intramolecular spirocyclization, highlighting the compound's relevance in chemical synthesis and potential applications in creating bioactive molecules (Parameswarappa & Pigge, 2011). This synthetic approach underscores the versatility and adaptability of the diazaspiro[5.5]undecane framework for further chemical modifications and applications.
Bioactivity and Potential Therapeutic Applications
A comprehensive review discussed the biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, including those fused with arenes or heteroarenes and/or containing a carbonyl group at position 2. These compounds have been considered for treating a range of disorders, including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders, indicating the significant therapeutic potential of the diazaspiro[5.5]undecane derivatives (Blanco‐Ania, Heus, & Rutjes, 2017).
Antihypertensive Properties
The synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been reported, showcasing the compound's potential as antihypertensive agents. These findings contribute to the understanding of the structure-activity relationship necessary for designing effective antihypertensive drugs and highlight the therapeutic relevance of diazaspiro[5.5]undecane derivatives in cardiovascular disease management (Caroon et al., 1981).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and biological activity. It’s important to handle all chemicals with appropriate safety precautions, and any compound intended for use as a drug would need to undergo extensive testing to determine its safety .
Direcciones Futuras
Propiedades
IUPAC Name |
8-(2-ethylpyrimidine-5-carbonyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-3-16-20-11-15(12-21-16)18(25)23-8-4-6-19(14-23)7-5-17(24)22(13-19)9-10-26-2/h11-12H,3-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILRIGBPVACJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(1,3-benzodioxol-5-ylcarbonyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5591610.png)
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5591612.png)
![5-(4-fluorophenyl)-N-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5591617.png)
![ethyl 4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5591621.png)
![5-{[4-(2-furoyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B5591630.png)
![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5591637.png)
![N-(2,4-dimethoxyphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5591642.png)
![N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide](/img/structure/B5591661.png)
![N-[4-(methylthio)phenyl]-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5591672.png)

![N-benzyl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide](/img/structure/B5591681.png)

![4-(4-morpholinylmethyl)-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B5591691.png)
